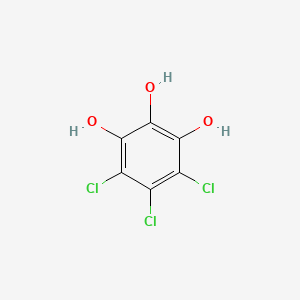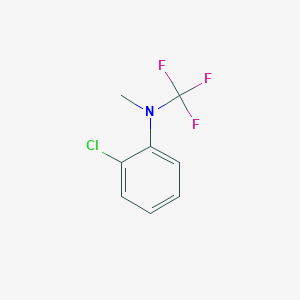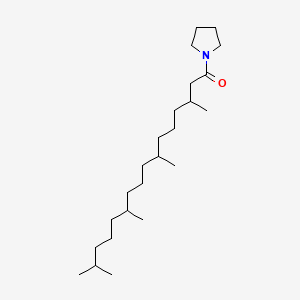
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine is a complex organic compound known for its unique structure and properties It belongs to the class of acyclic diterpenoids, which are compounds made of four consecutive isoprene units that do not contain a cycle
準備方法
The synthesis of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine typically involves the reaction of 3,7,11,15-Tetramethylhexadecanoic acid with pyrrolidine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time.
化学反応の分析
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(3,7,11,15-Tetramethylhexadecanoyl)pyrrolidine can be compared with other similar compounds, such as:
3,7,11,15-Tetramethylhexadecanol: This compound is a long-chain fatty alcohol with similar structural features but different functional groups.
3,7,11,15-Tetramethylhexadecyl acetate: This ester has a similar carbon backbone but differs in its ester functional group.
Phytol: A diterpenoid alcohol with a similar isoprene unit structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolidine moiety with the tetramethylhexadecanoyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
56630-63-8 |
|---|---|
分子式 |
C24H47NO |
分子量 |
365.6 g/mol |
IUPAC名 |
3,7,11,15-tetramethyl-1-pyrrolidin-1-ylhexadecan-1-one |
InChI |
InChI=1S/C24H47NO/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)19-24(26)25-17-6-7-18-25/h20-23H,6-19H2,1-5H3 |
InChIキー |
KBENWCSBIJHQTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


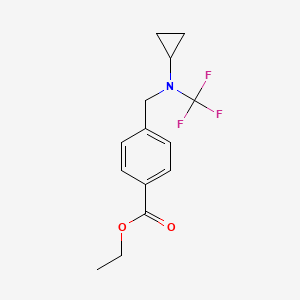
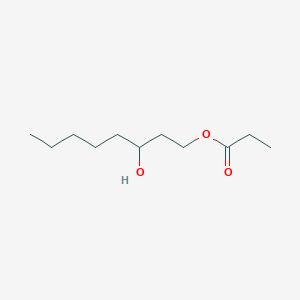


![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
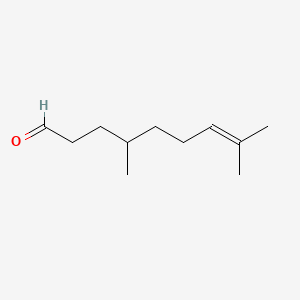
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
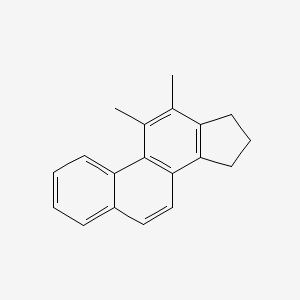
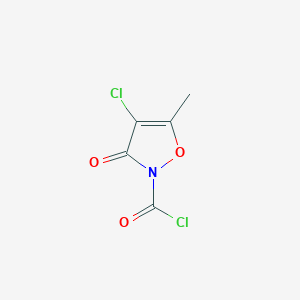
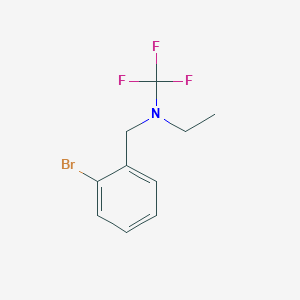
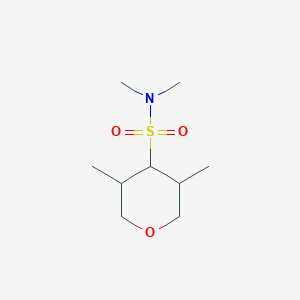
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
